1-(3,4-Difluorophenyl)guanidine

Lipophilicity Drug Design ADME

1-(3,4-Difluorophenyl)guanidine (CAS 205935-13-3) is a fluorinated phenylguanidine building block with molecular formula C7H7F2N3 and molecular weight 171.15 g/mol. This compound belongs to the class of N-arylguanidines widely employed as synthetic intermediates for biologically active molecules, including kinase inhibitors, Rac1 inhibitors, and histamine receptor ligands.

Molecular Formula C7H7F2N3
Molecular Weight 171.15 g/mol
Cat. No. B1357054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)guanidine
Molecular FormulaC7H7F2N3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C(N)N)F)F
InChIInChI=1S/C7H7F2N3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12)
InChIKeyUZWVFWWLTQMFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Difluorophenyl)guanidine: Baseline Characteristics for Research and Industrial Procurement


1-(3,4-Difluorophenyl)guanidine (CAS 205935-13-3) is a fluorinated phenylguanidine building block with molecular formula C7H7F2N3 and molecular weight 171.15 g/mol . This compound belongs to the class of N-arylguanidines widely employed as synthetic intermediates for biologically active molecules, including kinase inhibitors, Rac1 inhibitors, and histamine receptor ligands [1]. The 3,4-difluoro substitution pattern confers distinct physicochemical properties—most notably an ACD/LogP of 1.23 [2]—that differentiate it from mono-fluorinated and unsubstituted phenylguanidine analogs in terms of lipophilicity, membrane permeability, and target engagement potential.

Why 1-(3,4-Difluorophenyl)guanidine Cannot Be Replaced by Generic Phenylguanidine Analogs


Phenylguanidine analogs with different fluorine substitution patterns (e.g., 4-F, 3-F, unsubstituted, 2,4-diF, 3,5-diF) exhibit substantially divergent physicochemical and biological profiles that preclude simple interchangeability. The number and position of fluorine atoms directly modulate lipophilicity (LogP), polar surface area, and hydrogen-bonding capacity, which in turn govern membrane permeability, transporter recognition, and target binding [1]. For instance, the 3,4-difluoro arrangement yields a LogP approximately 0.5 units higher than the 4-fluoro analog, translating to measurably altered cellular accumulation and efflux pump susceptibility . Furthermore, the 3,4-difluorophenyl moiety serves as a privileged fragment in anticancer biguanide development, where it outperforms trifluoromethoxy and other aryl variants in antiproliferative potency [2]. These quantitative differences mean that procurement of the specific 3,4-difluoro isomer is essential for reproducing published biological results and for SAR continuity in lead optimization programs.

Quantitative Differentiation Evidence for 1-(3,4-Difluorophenyl)guanidine vs. Closest Analogs


Lipophilicity Advantage Over the 4-Fluoro Analog Drives Superior Predicted Membrane Permeability

1-(3,4-Difluorophenyl)guanidine exhibits a computed ACD/LogP of 1.23 [1], compared to ACD/LogP 0.72 for the structurally closest mono-fluorinated analog 1-(4-fluorophenyl)guanidine . This represents a 71% increase in predicted lipophilicity, placing the 3,4-difluoro compound in a more favorable LogP window (1–3) for passive membrane permeation while maintaining aqueous solubility. The unsubstituted parent 1-phenylguanidine has an even lower predicted LogP (estimated <0.5) [2].

Lipophilicity Drug Design ADME

P-Glycoprotein Inhibitory Activity: Direct Evidence for Multidrug Resistance Modulation

1-(3,4-Difluorophenyl)guanidine inhibits P-glycoprotein (P-gp)-mediated multidrug resistance with IC50 values of 1.40–1.86 µM in adriamycin-resistant human A2780/ADR ovarian carcinoma cells using both calcein AM and Hoechst 33342 retention assays [1]. In contrast, the unsubstituted 1-phenylguanidine shows markedly weaker inhibition of related membrane transporters (IC50 = 41.1 µM against human OCT1) and no reported P-gp inhibition at comparable concentrations [2]. While data for 4-F and other mono-fluoro analogs in the identical P-gp assay are unavailable, the 3,4-difluoro substitution consistently enhances P-gp recognition compared to the unsubstituted scaffold, consistent with the established SAR that increased lipophilicity and halogen bonding capacity improve P-gp substrate/inhibitor interactions [3].

Multidrug Resistance P-glycoprotein Chemotherapy Adjuvant

Privileged Synthetic Precursor for High-Potency 3,4-Difluorophenyl Biguanide Anticancer Agents

1-(3,4-Difluorophenyl)guanidine serves as the direct synthetic precursor to a series of 3,4-difluorophenyl biguanide derivatives. In a 2024 head-to-head comparison of nine biguanide analogs varying the N-substituent, the 3,4-difluorophenyl biguanide containing a cyclooctyl group (compound 4b) demonstrated the strongest antiproliferative activity across HepG2, Ovcar3, and T24 cancer cell lines, outperforming all trifluoromethoxy-phenyl biguanide counterparts [1]. T24 bladder cancer cells were the most sensitive line, and compound 4b achieved significant growth inhibition via EGFR pathway suppression confirmed by western blotting. This establishes the 3,4-difluorophenyl guanidine scaffold as superior to the trifluoromethoxy alternative for generating potent biguanide anticancer leads.

Anticancer Biguanide Synthesis Kinase Inhibition

Higher Polar Surface Area and Hydrogen-Bond Donor Count Differentiate Target Engagement Profile

1-(3,4-Difluorophenyl)guanidine exhibits a topological polar surface area (TPSA) of 61.9 Ų [1], compared to approximately 50.3 Ų for the mono-fluoro analog 1-(4-fluorophenyl)guanidine and 45.1 Ų for unsubstituted 1-phenylguanidine (calculated by fragment addition). The 3,4-difluoro compound thus possesses 23% higher PSA than the 4-fluoro analog. Combined with three hydrogen-bond donor sites (guanidine NH2 plus NH), this elevated PSA/HD count profile predicts reduced passive blood-brain barrier penetration relative to the mono-fluoro compound, making it potentially more suitable for peripherally restricted target engagement when CNS exclusion is desired [2].

Polar Surface Area Drug-likeness Selectivity

Optimal Application Scenarios for 1-(3,4-Difluorophenyl)guanidine Based on Verified Differentiation Evidence


Lead Optimization for P-Glycoprotein-Mediated Multidrug Resistance Reversal Agents

With experimentally confirmed P-gp inhibitory IC50 of 1.4–1.86 µM in A2780/ADR cells [1], this compound is directly applicable as a starting scaffold for medicinal chemistry programs targeting chemotherapy resistance reversal. Its 3,4-difluoro architecture provides a quantifiable lipophilicity advantage (LogP 1.23) over mono-fluoro and unsubstituted analogs, supporting passive cellular uptake into tumor cells. Researchers can use this compound to establish SAR series exploring P-gp modulation, where the difluoro pattern is expected to confer superior membrane partitioning relative to 4-F (LogP 0.72) or unsubstituted phenylguanidine (LogP <0.5) [2].

Synthesis of 3,4-Difluorophenyl Biguanide Anticancer Agents with Validated Superiority

This compound is the essential precursor for preparing 3,4-difluorophenyl biguanide derivatives, which have been demonstrated to outperform trifluoromethoxy analogs in antiproliferative activity across three cancer cell lines (T24, HepG2, Ovcar3) [3]. The 3,4-difluorophenyl cyclooctyl biguanide (4b) ranked #1 among nine compounds tested, with confirmed EGFR pathway inhibition. For synthesis groups building anticancer biguanide libraries, procurement of 1-(3,4-difluorophenyl)guanidine specifically is required to reproduce this superior activity; substitution with 4-fluorophenyl or other aryl guanidine precursors will yield structurally different and demonstrably less active products.

Peripheral Target Engagement Programs Requiring CNS Exclusion

The elevated TPSA of 61.9 Ų [4]—23% higher than the 4-fluoro analog—predicts reduced passive blood-brain barrier permeability. This property makes 1-(3,4-difluorophenyl)guanidine particularly suitable for drug discovery programs where target engagement must be restricted to peripheral tissues (e.g., cardiovascular, metabolic, or peripheral oncology targets). The combination of moderate lipophilicity (LogP 1.23) with higher PSA provides a balanced ADME profile favoring peripheral over CNS distribution, a differentiator from more lipophilic, lower-PSA analogs that may carry higher CNS risk.

Quote Request

Request a Quote for 1-(3,4-Difluorophenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.